5,11-Dibromotetracene
Overview
Description
5,11-Dibromotetracene is a chemical compound with the formula C18H10Br2 . It is a type of polyaromatic molecule that is functionalized with two bromine atoms .
Synthesis Analysis
The synthesis of 5,11-Dibromotetracene involves a Suzuki cross-coupling reaction with arylboronic acids . The key intermediate, 5,11-dibromotetracene, is separated from the crude bromination mixture by repeated crystallization from hot toluene .Molecular Structure Analysis
The molecular structure of 5,11-Dibromotetracene is characterized by 1H NMR, MALDI-TOF mass spectroscopy, and elemental analysis . The minimized molecular structure reveals that the tetracene subunits adopt a partially ‘face-to-face’ stacked configuration .Chemical Reactions Analysis
5,11-Dibromotetracene undergoes a Suzuki cross-coupling reaction with arylboronic acids . This reaction is catalyzed by a triethylammonium-tagged palladium complex in ionic liquids .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions : 5,11-Dibromotetracene is used in Suzuki–Miyaura cross-coupling reactions with arylboronic acids. This process involves a triethylammonium-tagged palladium(II) diphenylphosphine complex as a catalyst in a pyrrolidinium-based ionic liquid. This method allows the preparation of new 5,11-diaryl-substituted tetracenes with good to excellent yields (Papagni et al., 2011).
On-Surface Synthesis for Nanotechnology Development : 5,11-Dibromotetracene is studied for its role in the on-surface synthesis of thin organic and organometallic films. This research is crucial for the development of new nanotechnologies. The study involves investigating the adsorption and temperature-stimulated transformations of 5,11-dibromotetracene assemblies on Ag(110) surfaces using various advanced techniques (Píš et al., 2016).
Synthesis of Substituted Tetracenes for Optoelectronic Applications : A four-step synthesis method has been developed for creating substituted 5,11-dicyano-6,12-diaryltetracenes from readily available materials. These tetracene derivatives demonstrate outstanding optoelectronic properties and enhanced photostability, making them potential candidates for use in optoelectronic devices (Kerisit et al., 2018).
Intermolecular Coupling Control : The intermolecular coupling of dibromotetracene on Cu(110) surfaces can be controlled by the sequential activation of C-Br and C-H bonds. This process involves several chemical transformations on the surface at different temperatures, leading to the formation of organometallic dimers, trimers, or small oligomers. This research provides insights into how intermolecular coupling can be modulated by controlling simple parameters like temperature (Ferrighi et al., 2015).
Cyano-Functionalized Diaryltetracenes Synthesis : A two-step synthesis method has been developed for highly substituted, cyano-functionalized diaryltetracenes, starting from tetraaryl[3]cumulenes. These new chromophores are thermally stable and exhibit promising fluorescence properties, potentially useful for optoelectronic devices. They also act as selective chemosensors for Cu(I) ions (Gawel et al., 2014).
properties
IUPAC Name |
5,11-dibromotetracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRSJBGNYEICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=C4C=CC=CC4=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624627 | |
Record name | 5,11-Dibromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Dibromotetracene | |
CAS RN |
40577-78-4 | |
Record name | 5,11-Dibromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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